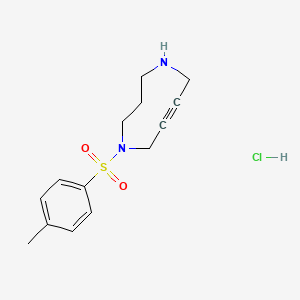

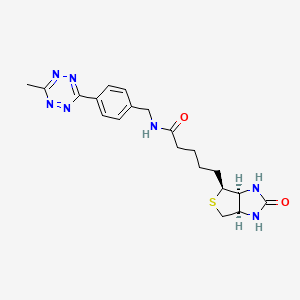

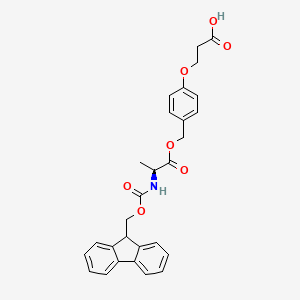

![molecular formula C21H21NO5 B6286329 Fmoc-L-Ser[Psi(Me,Me)Pro]-OH CAS No. 1201651-31-1](/img/structure/B6286329.png)

Fmoc-L-Ser[Psi(Me,Me)Pro]-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Fmoc-L-Ser[Psi(Me,Me)Pro]-OH” is a pseudoproline monomer for Solid Phase Peptide Synthesis (SPPS). It can be successfully coupled with various amino acids using modern coupling techniques, avoiding the need for pseudoproline dipeptides and giving the possibility to introduce pseudoprolines in peptides containing non-natural or rare amino acids .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the IUPAC name (4S)-3-((2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylpentanoyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid .Physical And Chemical Properties Analysis

“this compound” is a white to off-white powder . It has a molecular weight of 480.56 .Applications De Recherche Scientifique

Fmoc-L-Ser[Psi(Me,Me)Pro]-OH is used in a variety of scientific research applications. It is used to study the effects of peptide structure on its activity and has been used to develop peptide-based therapeutics. It has also been used in the study of protein-peptide interactions, protein folding, and peptide design.

Mécanisme D'action

Target of Action

Fmoc-L-Ser[Psi(Me,Me)Pro]-OH is a pseudoproline monomer used in solid-phase peptide synthesis (SPPS). Its primary target is the peptide chain being synthesized. Pseudoprolines are introduced to improve the solubility and folding of peptides during synthesis, particularly those containing non-natural or rare amino acids .

Mode of Action

The compound interacts with the growing peptide chain by incorporating itself into the sequence. This incorporation helps to prevent aggregation and misfolding of the peptide during synthesis. The pseudoproline structure introduces a kink in the peptide backbone, which disrupts secondary structures that can lead to aggregation .

Result of Action

The primary molecular effect of this compound is the prevention of peptide aggregation during synthesis. This leads to the production of peptides with correct folding and higher purity. At the cellular level, the synthesized peptides can exhibit enhanced biological activity and stability, making them more effective in their intended applications, such as drug development or research .

Action Environment

Environmental factors such as pH, temperature, and solvent conditions can influence the efficacy and stability of this compound during peptide synthesis. Optimal conditions must be maintained to ensure the proper incorporation of the pseudoproline into the peptide chain. Additionally, the storage and handling of the compound should be carefully managed to prevent degradation and ensure consistent performance in synthesis .

By understanding the mechanism of action of this compound, researchers can better utilize this compound in peptide synthesis to produce high-quality peptides for various applications.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using Fmoc-L-Ser[Psi(Me,Me)Pro]-OH in laboratory experiments is that it is a stable, water-soluble derivative. This makes it easier to handle and store than other peptide derivatives. Additionally, the Fmoc method of peptide synthesis is relatively simple and cost-effective. However, the main limitation of using this compound in laboratory experiments is that its mechanism of action is not well understood.

Orientations Futures

The future directions for Fmoc-L-Ser[Psi(Me,Me)Pro]-OH include further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research into the use of this compound in the synthesis of peptide-based therapeutics is needed. Finally, further research into the use of this compound in the study of protein-peptide interactions, protein folding, and peptide design is also needed.

Méthodes De Synthèse

Fmoc-L-Ser[Psi(Me,Me)Pro]-OH is synthesized by the Fmoc method, which is a solid-phase peptide synthesis (SPPS) technique. In this method, the peptide is attached to a solid support material, such as a resin bead, and the peptide is then synthesized one amino acid at a time. The peptide is then cleaved from the support material and the this compound is isolated.

Safety and Hazards

Propriétés

IUPAC Name |

(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-21(2)22(18(12-27-21)19(23)24)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,23,24)/t18-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGJQFWYGIRJKS-SFHVURJKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

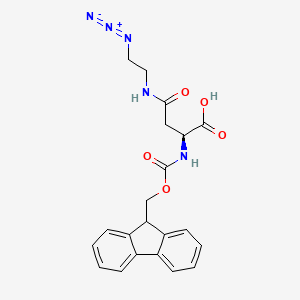

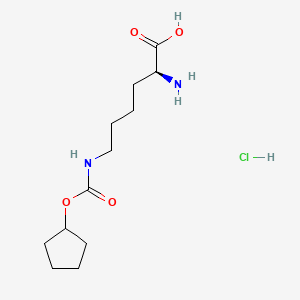

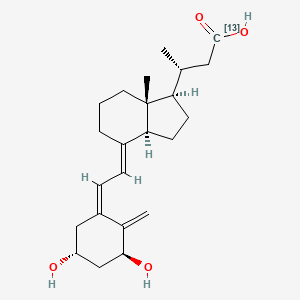

![Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III), 90%](/img/structure/B6286248.png)

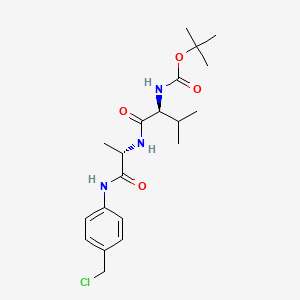

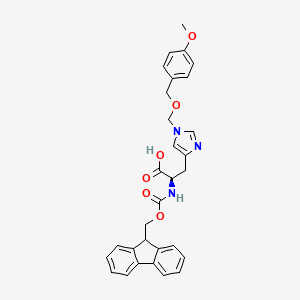

![Chlorobis(dimethylglyoximato)[4-(dimethylamino)pyridine]cobalt(III), 98%](/img/structure/B6286273.png)